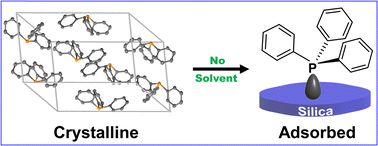Adsorption of solid phosphines on silica and implications for catalysts on oxide surfaces†
New Journal of Chemistry Pub Date: 2023-10-30 DOI: 10.1039/D3NJ03016D
Abstract
Tertiary phosphines are ubiquitous in inorganic chemistry. They play important roles as ligands in coordination chemistry and catalysis. Furthermore, they act as surface acidity probes for oxide surfaces. However, only volatile phosphines, such as PH3 have been applied in this function so far. Here we demonstrate for the first time that the triaryl- and trialkylphosphines PPh3 and PCy3 with high melting points self-adsorb readily onto a silica surface even in the absence of a solvent. The self-adsorption takes place within days when both solid components are mixed and then left undisturbed. The phosphines form well-defined monolayers on the surface and the transition from monolayer to left-over polycrystalline phosphine is abrupt. Therefore, the maximal surface coverage with a monolayer can be easily determined. When the phosphines are adsorbed from solutions, the same maximal surface coverage is found. Solid-state NMR spectroscopy provides a unique analytical tool for studying the structure and dynamics of phosphines in different environments. 31P and 2H solid-state NMR measurements are successfully applied for characterizing the adsorption process and the mobilities of the adsorbed phosphines across the silica surface. Furthermore, using (Ph3P)2Ni(CO)2 as a representative, it is demonstrated that the silica surface has a hitherto unrecognized impact on immobilized and surface-residing catalysts because it competes for phosphine ligands coordinated to a metal center. This competition manifests as one more factor leading to the loss of phosphine ligands and ultimately leaching of immobilized metal complexes or nanoparticle formation. Besides the increase of fundamental knowledge about adsorption processes, the presented results have implications for chromatographic separations of metal complexes and for the lifetime of immobilized and other types of surface-residing catalysts.


Recommended Literature
- [1] Stereoselective synthesis of fluoroalkylated (Z)-alkene via nickel-catalyzed and iron-mediated hydrofluoroalkylation of alkynes†
- [2] 3D-printed ketoenamine crosslinked polyrotaxane hydrogels and their mechanochromic responsiveness†
- [3] Amino-acids and peptides. Part IX. Some neighbouring-group amino–amide and hydroxy–amide interactions
- [4] Optimized preparation and regeneration of MFI type base catalysts for d-glucose isomerization in water†
- [5] Back cover
- [6] Superhydrophobic and superoleophilic properties of graphene-based sponges fabricated using a facile dip coating method†
- [7] A compatible anode/succinonitrile-based electrolyte interface in all-solid-state Na–CO2 batteries†
- [8] Synthesis, characterisation and crystal structure of a Pd(ii) complex of a heterocyclic selenium(iv) imide†
- [9] Antioxidant properties of flavonoid derivatives and their hepatoprotective effects on CCl4 induced acute liver injury in mice†
- [10] Crystal structure, electronic properties and cytotoxic activity of palladium chloride complexes with monosubstituted pyridines†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 143317-90-2
-
CAS no.: 14104-19-9









